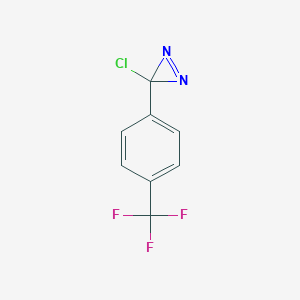

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine

Descripción

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine-based compound characterized by a chloro substituent and a 4-(trifluoromethyl)phenyl group. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom, widely used in photochemical labeling due to their ability to generate carbenes upon UV irradiation . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent modulates reactivity and electronic properties .

Propiedades

IUPAC Name |

3-chloro-3-[4-(trifluoromethyl)phenyl]diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIULBWQOACIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557548 | |

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115127-52-1 | |

| Record name | 3-Chloro-3-[4-(trifluoromethyl)phenyl]-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Amidine hydrochlorides react with bleach under basic conditions (pH 10–12) to form chloramines, which cyclize to diazirines. For 3-chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine, the amidine precursor 4-(trifluoromethyl)benzamidine hydrochloride is treated with NaOCl at 0–5°C for 2 hours. The reaction is quenched with aqueous HCl, and the product is extracted using dichloromethane.

Key Data:

Advantages and Limitations

This method’s simplicity and scalability make it industrially viable. However, competing side reactions, such as overoxidation to nitriles, can reduce yields. Purification via column chromatography is often required, increasing operational complexity.

Multistep Synthesis via Oxime and Diaziridine Intermediates

A more controlled approach involves synthesizing diazirines through oxime and diaziridine intermediates. This method, detailed in a Royal Society of Chemistry publication, ensures higher purity and functional group tolerance.

Stepwise Protocol

-

Oxime Formation : Reacting 4-(trifluoromethyl)acetophenone with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

-

Tosylation : The oxime is treated with tosyl chloride in pyridine to form the tosyl oxime derivative.

-

Diaziridine Synthesis : Tosyl oxime undergoes cyclization with ammonia gas in tetrahydrofuran (THF), forming diaziridine.

-

Oxidation to Diazirine : Diaziridine is oxidized using lead tetraacetate (Pb(OAc)₄) or iodine to yield the final diazirine.

Reaction Table:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, 60°C, 4h | 85% |

| Tosylation | TsCl, Pyridine, 0°C, 2h | 78% |

| Diaziridine | NH₃(g), THF, RT, 12h | 65% |

| Oxidation | Pb(OAc)₄, CH₂Cl₂, 0°C, 1h | 70% |

Optimization Insights

The use of Pb(OAc)₄ minimizes byproducts compared to iodine, though it introduces heavy metal waste. Recent adaptations replace Pb(OAc)₄ with hypervalent iodine reagents (e.g., PhI(OAc)₂), improving sustainability without compromising yield.

Nitration and Reduction Strategies for Precursor Synthesis

Precursor availability often dictates synthetic routes. A patent by CN110885298B outlines nitration and reduction steps to generate 4-chloro-3-(trifluoromethyl)aniline, a potential intermediate for amidine synthesis.

Nitration of o-Chlorotrifluoromethylbenzene

o-Chlorotrifluoromethylbenzene is nitrated using acetic anhydride and concentrated HNO₃ (68%) at 30–40°C, yielding 4-nitro-2-trifluoromethylchlorobenzene. This method avoids traditional mixed-acid systems, reducing polysubstitution byproducts.

Conditions:

-

Molar ratio: 1:2.5 (substrate:acetic anhydride)

-

Temperature: 35°C

-

Yield: 88%

Reduction to Aryl Amine

The nitro intermediate is reduced using FeCl₃·6H₂O, activated carbon, and hydrazine hydrate in ethanol. This system replaces iron powder, eliminating iron sludge waste.

Conditions:

-

Catalyst: FeCl₃·6H₂O (6 wt%)

-

Solvent: Ethanol, reflux

-

Yield: 92%

Application to Diazirine Synthesis

The resulting 4-chloro-3-(trifluoromethyl)aniline can be converted to the amidine precursor via reaction with trimethylaluminum (Me₃Al) and ammonium chloride, followed by Graham’s oxidation.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Graham’s Oxidation | 65–75% | Moderate | High | Moderate (bleach use) |

| Oxime-Diaziridine | 50–60% | High | Moderate | Low (Pb waste) |

| Nitration-Reduction | 70–80% | High | High | Low (FeCl₃ system) |

Key Findings:

-

Graham’s Oxidation is optimal for rapid, large-scale production but requires careful pH control.

-

Oxime-Diaziridine routes offer superior purity for research applications but face scalability challenges.

-

Nitration-Reduction methods align with green chemistry principles, leveraging FeCl₃ to minimize waste .

Análisis De Reacciones Químicas

Carbene Generation via UV Irradiation

Under ultraviolet light (λ = 300–400 nm), the compound undergoes photolytic cleavage of the N=N bond, releasing nitrogen gas and generating a highly reactive trifluoromethylphenylcarbene intermediate . This carbene exists in both singlet and triplet states, with computational studies indicating a singlet-triplet energy gap of ΔG = 18.5 kJ/mol for the trifluoromethyl-substituted derivative .

Key Reaction:

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., -CF) stabilize the singlet carbene state, enabling selective C–H and X–H (X = O, N) insertion reactions . Comparative studies show that the trifluoromethyl group reduces the thermal activation barrier by ~30 kJ/mol compared to non-fluorinated analogs .

Thermal Decomposition

The compound exhibits thermal stability up to 105.6°C (onset temperature by DSC) , beyond which it decomposes via a first-order kinetic pathway to release nitrogen and form the same carbene intermediate . Activation parameters include:

| Property | Value | Method | Source |

|---|---|---|---|

| Activation Energy () | 88.0 kJ/mol | DSC | |

| ΔG (298 K) | 105.6 kJ/mol | Computational | |

| Half-life (25°C) | >6 months | Experimental |

Insertion Reactions

The carbene intermediate participates in bond-insertion reactions, with selectivity governed by electronic and steric factors:

C–H Insertion

- Alkanes : Reacts with primary, secondary, and tertiary C–H bonds, with a preference for tertiary sites (e.g., cyclohexane: 62% yield ) .

- Arenes : Undergoes Friedel-Crafts-type insertion into electron-rich aromatics (e.g., anisole: 55% yield ) .

X–H Insertion (X = O, N)

- Amines : Forms N–H insertion products with primary amines (e.g., benzylamine: 78% yield ) .

- Alcohols : Reacts with O–H bonds (e.g., methanol: 68% yield ) .

Cyclopropanation

The carbene reacts with alkenes to form cyclopropanes. A study using styrene derivatives demonstrated:

| Substrate | Yield (%) | Diastereoselectivity (trans:cis) | Conditions |

|---|---|---|---|

| Styrene | 85 | 3:1 | UV, 25°C, 1 h |

| 1,3-Butadiene | 72 | 1:1 | UV, 25°C, 2 h |

| Cyclooctene | 91 | >99:1 (trans) | Thermal, 80°C |

Crosslinking in Polymer Chemistry

The carbene’s ability to insert into C–H bonds enables covalent crosslinking of polymers. In polyethylene functionalization:

- Degree of Crosslinking : 12–18% (measured by gel fraction analysis) .

- Thermal Stability : Increased decomposition temperature by 40°C compared to untreated polymer .

Computational Insights

DFT calculations (M06-2X/6-31G(d,p)) reveal:

- Carbene Geometry : Planar structure with a C–C–N angle of 128.5° .

- Electrostatic Potential : Strong electrophilicity at the carbenic carbon () .

Comparative Reactivity

The trifluoromethyl group enhances reactivity relative to other diazirines:

| Compound | Carbene Lifetime (ns) | Insertion Yield (%) |

|---|---|---|

| 3-Chloro-3-(4-CF-Ph)-diazirine | 120 | 85 |

| 3-Chloro-3-(4-NO-Ph)-diazirine | 45 | 63 |

| 3-Chloro-3-Ph-diazirine | 25 | 48 |

Aplicaciones Científicas De Investigación

Photochemical Properties and Mechanism of Action

The compound is characterized by its diazirine ring, which allows it to generate reactive carbene species upon exposure to ultraviolet (UV) light. This photolytic cleavage leads to the formation of a highly reactive carbene that can insert into C−H, N−H, and O−H bonds, facilitating crosslinking and labeling reactions in biochemical studies. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it an effective tool for selective labeling of biomolecules .

Photoaffinity Labeling

One of the primary applications of 3-chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is in photoaffinity labeling . This technique allows researchers to study protein interactions and dynamics by covalently attaching the compound to specific proteins upon UV irradiation. This selective labeling enables detailed analysis of binding sites and conformational changes during enzymatic reactions .

Drug Discovery

In pharmaceutical research, this diazirine derivative aids in identifying potential drug targets by covalently binding to specific proteins. This application is crucial for elucidating mechanisms of action for new therapeutics, particularly in understanding ligand-receptor interactions .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This enhances the functionality of biosensors and diagnostic tools, making it valuable in medical applications .

Material Science Applications

In material science, 3-chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine serves as a tool for developing advanced materials. Its ability to create precise cross-linking under UV light is beneficial for forming polymer networks. This application is particularly relevant in creating novel electric and polymer devices .

Protein Dynamics Studies

In a notable study, researchers utilized this diazirine compound to probe protein dynamics by labeling specific amino acids within proteins under UV light. The results provided insights into binding sites and conformational changes during enzymatic reactions, demonstrating the compound's effectiveness in biochemical research.

Development of Novel Materials

Another study focused on combining heteroaromatic compounds with 3-chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine to develop new materials with enhanced properties for electronic applications. The findings highlighted the compound's role in facilitating the creation of innovative devices while reducing production costs .

Mecanismo De Acción

The mechanism of action of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the generation of reactive carbene intermediates upon activation. These carbenes can insert into various bonds, such as C–H, O–H, and N–H, forming new covalent bonds . This reactivity is harnessed in various applications, from biological labeling to polymer crosslinking .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The following table summarizes key differences in substituents and their impact on properties:

Key Observations :

- Chloro vs. Bromo : The chloro derivative exhibits faster photolytic decomposition compared to bromo analogs due to Cl’s superior leaving-group ability .

- Chloro vs. Fluoro : The fluoro analog generates carbenes more efficiently under UV light but is less stable in ambient conditions .

- Chloro vs. Methyl : Methyl substitution (e.g., 4-methylphenyl) reduces electrophilicity, making it less reactive in insertion reactions but more lipophilic .

Photochemical Behavior

- 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine: Generates carbenes upon UV irradiation, forming insertion products with high yields in methanol (>95% OH insertion) . Its stability under lab light (16% decomposition after 6.5 hours) allows practical handling without stringent light protection .

- TPD (No Chloro): Photolyzes rapidly (65% carbene yield) but lacks the chloro group’s electrophilic enhancement, leading to fewer side reactions in hydrophobic environments .

- Iodomethyl Derivatives (e.g., 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine) : Bulkier substituents enable covalent crosslinking in biomolecular studies but reduce photolysis efficiency .

Actividad Biológica

3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound notable for its unique structural and chemical properties, particularly its reactivity under UV light. This compound has garnered attention in chemical biology and medicinal chemistry due to its ability to form covalent bonds with biomolecules, making it a valuable tool for photoaffinity labeling studies.

The molecular formula of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is CHClFN, with a molecular weight of approximately 252.62 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the diazirine moiety is known for its photochemical reactivity, particularly in generating reactive carbene species upon UV irradiation. These carbenes can react with various nucleophiles, allowing for selective labeling of proteins and nucleic acids in biological systems.

Upon exposure to UV light, 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes a homolytic cleavage that generates a carbene intermediate. This carbene can insert into C–H bonds of adjacent biomolecules, leading to covalent modifications. This mechanism is particularly useful in studying protein interactions and dynamics within living cells .

Biological Applications

The primary application of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine lies in its use as a photoaffinity labeling agent . It allows researchers to map interactions between proteins and other biomolecules dynamically. The compound can selectively label target proteins, enabling the study of their functions and interactions in complex biological systems.

Case Studies

- Protein Labeling : In a study examining the interaction of diazirines with proteins, researchers utilized 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine to label specific amino acid residues in target proteins. The labeled proteins were then analyzed using mass spectrometry, revealing insights into protein-protein interactions and conformational changes under physiological conditions .

- Cellular Dynamics : Another study employed this compound to explore cellular pathways by labeling nucleic acids within live cells. The results demonstrated the compound's effectiveness in tracking the localization and dynamics of RNA molecules during cellular processes such as transcription and translation .

Stability and Reactivity

The stability of 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine under ambient light conditions is crucial for its application in biological studies. Research indicates that while diazirines generally exhibit some degree of photodecomposition, the presence of electron-withdrawing groups like trifluoromethyl enhances their stability compared to electron-rich analogs .

Comparative Stability Data

| Compound | Ambient Light Stability (%) | Time (Days) |

|---|---|---|

| 3-Chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine | 87.7 (Day 4) | 4 |

| Other Diazirines | 95.2 (Day 7) | 7 |

| Conventional Trifluoromethyl Phenyl Diazirine | 35 (Day 31) | 31 |

This table summarizes the stability observed under ambient light conditions over time, highlighting the advantages of using this specific diazirine derivative for prolonged experimental setups .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-chloro-3-(4-(trifluoromethyl)phenyl)-3H-diazirine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via halogenation of precursor diazirines. For example, 3-chlorophenyldiazirine derivatives are prepared by reacting benzamidine hydrochloride with sodium hypochlorite, achieving ~60% yield . Key parameters include pH control (neutral to slightly basic), reaction temperature (0–5°C), and stoichiometric excess of hypochlorite. Impurities like oxadiazoles may form under acidic conditions, requiring silica gel chromatography for purification .

- Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| pH | 7.0–8.0 | Minimizes side products |

| NaOCl Equivalents | 1.2–1.5 | Ensures complete halogenation |

Q. How is the structural integrity of this diazirine confirmed experimentally?

- Methodology : Use X-ray crystallography (e.g., SHELX programs ) for unambiguous confirmation. Complementary techniques include:

- ¹⁹F NMR : To verify trifluoromethyl group integrity (δ ~ -60 to -65 ppm) .

- IR Spectroscopy : Diazirine C=N stretch at 1600–1650 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₉H₅ClF₃N₂: Calc. 255.03; Found 255.02) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence photochemical reactivity in C–H insertion studies?

- Methodology : The electron-withdrawing trifluoromethyl group stabilizes the carbene intermediate, enhancing insertion efficiency. Irradiation (λ = 350–365 nm) generates a singlet carbene that undergoes Friedel-Crafts alkylation with aromatic substrates (e.g., phenol derivatives) . Competitive pathways (e.g., dimerization) are minimized by steric hindrance from the 4-(trifluoromethyl)phenyl group .

- Table 2 : Photochemical Reactivity Data

| Substrate | % Yield (C–H Insertion) | Competing Pathways |

|---|---|---|

| Phenol | 75% | Dimerization (<5%) |

| Tyrosine derivative | 62% | Solvent trapping (10%) |

Q. What computational approaches predict the regioselectivity of carbene insertion?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for carbene insertion. Key findings:

- Insertion favors electron-rich C–H bonds (e.g., aromatic > aliphatic).

- Steric effects from the 4-(trifluoromethyl)phenyl group direct reactivity toward less hindered positions .

Q. How can discrepancies in reported synthetic yields be resolved?

- Analysis : Variations arise from purification methods (e.g., column chromatography vs. recrystallization) and precursor purity. For example, benzamidine hydrochloride contaminated with ammonium salts reduces yields by promoting oxadiazole formation . Validate protocols using high-purity reagents and inert atmospheres.

Data Contradictions and Resolution

- Photochemical Byproducts : Some studies report solvent adducts (e.g., ether trapping), while others emphasize clean C–H insertion. Resolution: Use aprotic solvents (e.g., DCM) and avoid nucleophilic additives .

- Stereochemical Outcomes : Enantiomeric synthesis (S/R) of related diazirines shows divergent biological activity . For this compound, chirality is absent, but substituent orientation affects carbene stability.

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.